The compound 7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid; hydrate is a complex organic molecule with significant implications in pharmaceutical chemistry. Its IUPAC name reflects its intricate structure, which includes multiple functional groups and a unique arrangement of atoms. This compound is classified under several categories including aromatic heterocycles and carboxylic acids.
The compound falls into several classifications:
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. One prominent method includes the condensation reaction between an ethoxycarbonyl derivative and a phenylbutanamine precursor.
The molecular structure of 7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid features a complex arrangement of rings and functional groups:
The molecular formula is , with a molecular weight of approximately 366.44 g/mol. The compound's structural representation can be visualized using SMILES notation: CCO[C@@H](C(=O)C(CC1=CC=CC=C1)N(C)C(O)=O) .
This compound can undergo various chemical reactions typical for amines and carboxylic acids:
These reactions are influenced by factors such as temperature, pH levels, and the presence of catalysts. For example, esterification may require acidic conditions to facilitate the reaction between the carboxylic acid and alcohol.
The mechanism of action for this compound in biological systems typically involves its interaction with specific receptors or enzymes:
Research indicates that compounds similar to this one have shown activity against several biological targets including neurotransmitter receptors and metabolic enzymes .
The physical properties of 7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid include:
Chemical properties include:
Relevant data can be obtained from spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which provide insights into its molecular interactions .
This compound has potential applications in various scientific fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: